Ethyl vinyl sulfone

Click Chemistry Polymer Synthesis Bioconjugation

Ethyl vinyl sulfone (EVS) is a liquid organic compound of the vinyl sulfone class, characterized by a vinyl group bonded to a sulfone moiety, conferring potent electrophilic reactivity towards nucleophiles such as thiols and amines. This reactivity enables its primary applications as a selective reagent in organic synthesis, a cross-linking agent in polymer chemistry, and a versatile warhead for bioconjugation and protein modification.

Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
CAS No. 1889-59-4
Cat. No. B157654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl vinyl sulfone
CAS1889-59-4
Synonymsethyl vinyl sulfone
Molecular FormulaC4H8O2S
Molecular Weight120.17 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C=C
InChIInChI=1S/C4H8O2S/c1-3-7(5,6)4-2/h3H,1,4H2,2H3
InChIKeyBJEWLOAZFAGNPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Vinyl Sulfone (CAS 1889-59-4): A Monofunctional Electrophilic Reagent for Advanced Synthesis and Bioconjugation


Ethyl vinyl sulfone (EVS) is a liquid organic compound of the vinyl sulfone class, characterized by a vinyl group bonded to a sulfone moiety, conferring potent electrophilic reactivity towards nucleophiles such as thiols and amines [1]. This reactivity enables its primary applications as a selective reagent in organic synthesis, a cross-linking agent in polymer chemistry, and a versatile warhead for bioconjugation and protein modification . Its monofunctional nature and specific physical properties distinguish it from bifunctional analogs like divinyl sulfone, making it a critical tool where targeted mono-substitution or controlled material properties are required.

Why Substituting Ethyl Vinyl Sulfone with Generic Vinyl Sulfones or Acrylates is a Critical Error


The assumption that vinyl sulfones or other Michael acceptors are interchangeable can lead to significant failures in material properties, reaction yields, and even unintended biological outcomes. The specific alkyl group (ethyl vs. methyl or phenyl) influences solubility and sterics, but the most critical differentiator is functionality (mono- vs. bifunctional). For instance, substituting ethyl vinyl sulfone (EVS) with the cross-linker divinyl sulfone (DVSF) results in a >10-fold increase in cytotoxicity [1]. In polymer chemistry, using EVS versus an acrylate dictates whether a hydrogel swells freely or forms a rigid, ionic network [2]. In chemical synthesis, the choice of vinyl sulfone over an acrylate ensures >90% reaction selectivity in competitive environments [3]. These are not subtle nuances; they are quantifiable performance thresholds that directly impact the viability of a research or industrial process. The following sections provide the precise quantitative evidence that defines these critical performance boundaries.

Quantitative Comparative Evidence for Ethyl Vinyl Sulfone (CAS 1889-59-4) Performance


Ethyl Vinyl Sulfone Exhibits 7-Fold Higher Reaction Rate and >90% Selectivity Over Acrylates in Thiol-Michael Addition

In a direct kinetic study of thiol-Michael addition, ethyl vinyl sulfone (EVS) demonstrated a significantly higher reaction rate and exceptional selectivity compared to a representative acrylate. When reacted with hexanethiol (HT) in competition with hexyl acrylate (HA) at a 2:1:1 molar ratio, EVS achieved 100% conversion while consuming less than 10% of HA [1]. The reaction rate of EVS with HT was approximately 7 times higher than that of HA [1].

Click Chemistry Polymer Synthesis Bioconjugation

Divinyl Sulfone (DVSF) is >10-Fold More Cytotoxic Than Ethyl Vinyl Sulfone (EVSF) Due to Protein Cross-Linking

A direct toxicological comparison in biological models reveals a stark, quantitative difference in cellular impact. The bifunctional electrophile divinyl sulfone (DVSF) was found to be 6-fold more toxic than ethyl vinyl sulfone (EVSF) in colorectal carcinoma cells and greater than 10-fold more toxic in Saccharomyces cerevisiae [1]. The study demonstrated that DVSF caused oligomerization and cross-linking of yeast thioredoxin 2 (Trx2p) at cytotoxic doses, whereas the monofunctional EVSF's primary mechanism is simple alkylation [1].

Cytotoxicity Chemical Biology Protein Modification

EVS-Modified Protein Hydrogels Exhibit Increasing Modulus with Swelling, in Contrast to AA-Modified Gels

In a comparative study of protein hydrogel mechanical properties, substitution of ovalbumin with ethyl vinyl sulfone (EVS) or acrylic acid (AA) resulted in fundamentally different material behaviors. EVS-substituted ovalbumin hydrogels displayed an increasing elastic modulus with swelling, attributed to the finite extensibility of the highly swollen chains [1]. In direct contrast, AA-substituted hydrogels exhibited a decreasing modulus with swelling, behaving as a polyelectrolyte [1]. Furthermore, AA-substituted gels showed higher modulus and reduced swelling compared to EVS-substituted gels due to its ability to form hydrogen and ionic bonds [1].

Protein Hydrogels Biomaterials Polymer Physics

Ethyl Vinyl Sulfone (EVS) is Less Stable Than Saturated Sulfones in Li-O2 Battery Electrolytes

In a comparative evaluation of sulfone-based electrolytes for Li-O2 batteries, ethyl vinyl sulfone (EVS) was the least stable candidate in the presence of reduced oxygen species. The study noted that its vinyl group was attacked by O2 reduction products, whereas the saturated sulfones, tetramethylene sulfone (TMS) and ethyl methyl sulfone (EMS), demonstrated better performance and stability during initial cycling [1]. This led to the selection of TMS and EMS over EVS for further testing in Li-O2 cells, which exhibited initial discharge capacities of ~1800 and ~2000 mAh/g_carbon, respectively [1].

Electrolyte Stability Li-O2 Batteries Energy Storage

Vinyl Sulfones are Generally More Reactive than Acrylamides and Vinyl Sulfonamides

A recent review on covalent warheads provides a class-level inference that vinyl sulfones, including ethyl vinyl sulfone, exhibit higher general reactivity compared to structurally-related acrylamides and vinyl sulfonamides [1]. This increased reactivity presents a design challenge for achieving target specificity but also offers a significant advantage in terms of potency and irreversible inhibition of challenging enzyme targets, such as cysteine proteases and phosphatases [1].

Covalent Inhibitors Medicinal Chemistry Electrophilicity

Defined Application Scenarios for Ethyl Vinyl Sulfone Based on Quantitative Evidence


Precise Monofunctional Modification in Protein and Polymer Chemistry

This scenario directly leverages the quantitative cytotoxicity evidence against divinyl sulfone [1]. When the research goal is to modify a protein, polymer, or other biomolecule at a specific site without inducing cross-linking, gelation, or off-target toxicity, ethyl vinyl sulfone (EVS) is the mandated choice over its bifunctional analog, divinyl sulfone (DVSF). The >10-fold higher cytotoxicity of DVSF [1] is a direct consequence of its cross-linking mechanism, which would confound any study focused on single-site alkylation effects. EVS's monofunctional nature ensures that each reaction event terminates, providing clean, interpretable, and non-lethal modifications in biological or sensitive material systems.

Orthogonal and Sequential 'Click' Functionalization Strategies

This application scenario is based on the demonstrated 7x higher reaction rate and >90% chemoselectivity of EVS over acrylates in thiol-Michael addition [2]. In the synthesis of complex macromolecular architectures (e.g., dendrimers, functionalized polymers, or antibody-drug conjugates), EVS can be used to selectively react with thiols in the presence of acrylate functionalities. This orthogonality allows for a defined sequence of reactions: first, a thiol-Michael addition with EVS, followed by a separate, triggered polymerization or cross-linking event involving the remaining acrylate groups. This precise, kinetically controlled reactivity is essential for achieving high-fidelity, multi-step synthetic outcomes.

Synthesis of Highly Swellable, Non-Ionic Hydrogel Networks

This scenario is derived from the comparative hydrogel mechanics data comparing EVS and acrylic acid (AA) modification [3]. For designing protein or peptide hydrogels where high swelling capacity and a specific mechanical response to swelling are required, EVS is the preferred modifier. Its ability to create networks where modulus increases with swelling (a non-Gaussian, finite extensibility behavior) is unique and directly opposite to the behavior of ionic modifiers like AA, which cause stiffening and reduced swelling due to hydrogen/ionic bonding [3]. EVS should be selected when the application demands a soft, highly hydrated material that stiffens as it swells, which is a desirable property in certain tissue engineering scaffolds and controlled release matrices.

Potent Covalent Warhead for Inhibitor Development

This scenario is supported by class-level evidence that vinyl sulfones are generally more reactive electrophiles than acrylamides or vinyl sulfonamides [4]. For medicinal chemists and chemical biologists developing targeted covalent inhibitors (TCIs) or activity-based probes (ABPs), ethyl vinyl sulfone is a strategic choice when high potency and irreversible binding are paramount. Its enhanced reactivity is well-suited for targeting challenging, low-abundance, or catalytically robust enzymes like cysteine proteases and phosphatases [4]. This choice is particularly relevant when initial hits from less reactive warhead classes show insufficient target engagement, providing a more powerful chemical tool for establishing robust and long-lasting inhibition.

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